BTK Inhibition: Sub-Nanomolar IC50 Against Bruton's Tyrosine Kinase
CAS 863594-22-3 demonstrates exceptionally potent inhibition of Bruton's Tyrosine Kinase (BTK) with a reported IC50 of 1 nM in a biochemical BTK in vitro assay [1]. This places the compound in the same potency range as the clinically approved covalent BTK inhibitor ibrutinib, which exhibits an IC50 of 0.5 nM against purified BTK in comparable biochemical assays [2]. However, as a thiazolo[5,4-b]pyridine derivative rather than a pyrazolo[3,4-d]pyrimidine, the compound offers a structurally distinct chemotype for BTK targeting that may exhibit differential binding kinetics and resistance profiles.
| Evidence Dimension | BTK enzymatic inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 1 nM |
| Comparator Or Baseline | Ibrutinib IC50 = 0.5 nM (purified BTK biochemical assay) |
| Quantified Difference | Target compound is within ~2-fold of ibrutinib potency |
| Conditions | BTK in vitro biochemical assay (BindingDB reference, patent US20240083900 Example 99) |
Why This Matters
Sub-nanomolar BTK potency from a structurally distinct chemotype provides a valuable alternative scaffold for BTK-targeted drug discovery, especially when exploring resistance mechanisms or intellectual property diversification.
- [1] BindingDB Entry BDBM658441, Target: Tyrosine-protein kinase BTK (Homo sapiens), Ligand from US20240083900, Example 99. IC50: 1 nM. View Source
- [2] Honigberg, L.A. et al. The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy. PNAS 2010, 107(29), 13075-13080. View Source
